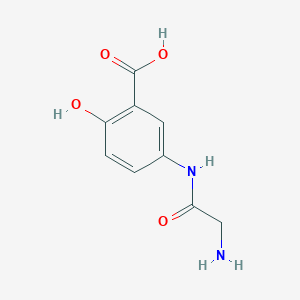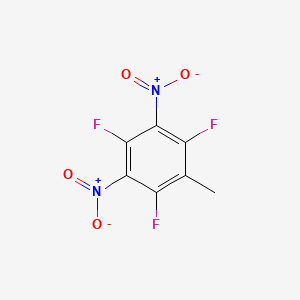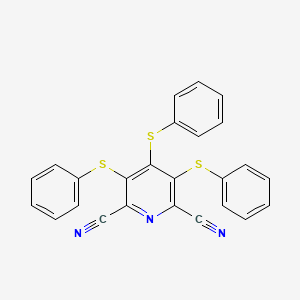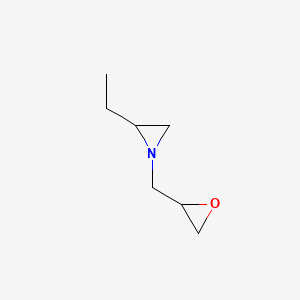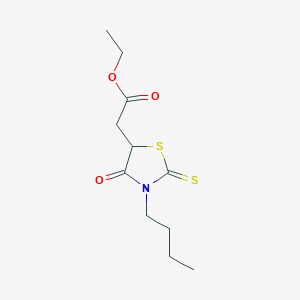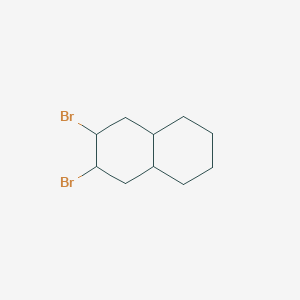
2,3-Dibromodecahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromodecahydronaphthalene is an organic compound with the molecular formula C10H16Br2 It is a derivative of decahydronaphthalene, where two bromine atoms are substituted at the 2nd and 3rd positions of the decahydronaphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromodecahydronaphthalene typically involves the bromination of decahydronaphthalene. The reaction is carried out by adding bromine to a solution of decahydronaphthalene in a suitable solvent, such as carbon tetrachloride (CCl4), under controlled conditions. The reaction is often facilitated by irradiation with a light source to promote the formation of the desired dibromo product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the bromination process.
化学反应分析
Types of Reactions: 2,3-Dibromodecahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form decahydronaphthalene by using reducing agents such as zinc and hydrochloric acid.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding ketones or alcohols, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution: Formation of decahydronaphthalene derivatives with various functional groups.
Reduction: Decahydronaphthalene.
Oxidation: Decahydronaphthalenone or decahydronaphthalenol.
科学研究应用
2,3-Dibromodecahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,3-Dibromodecahydronaphthalene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions under which the compound is used .
相似化合物的比较
Decahydronaphthalene: The parent compound without bromine substitution.
1,2-Dibromodecahydronaphthalene: A similar compound with bromine atoms at different positions.
2,3-Dibromobutane: A smaller molecule with similar bromine substitution.
Uniqueness: 2,3-Dibromodecahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other brominated derivatives. Its structure allows for targeted interactions in chemical reactions, making it valuable in various applications .
属性
CAS 编号 |
91011-91-5 |
|---|---|
分子式 |
C10H16Br2 |
分子量 |
296.04 g/mol |
IUPAC 名称 |
2,3-dibromo-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C10H16Br2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h7-10H,1-6H2 |
InChI 键 |
NYCRFBAJEFFXPQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2CC(C(CC2C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
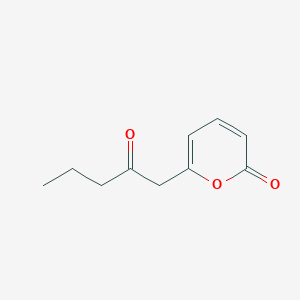
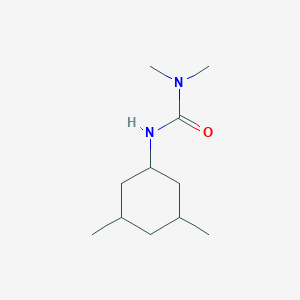
![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
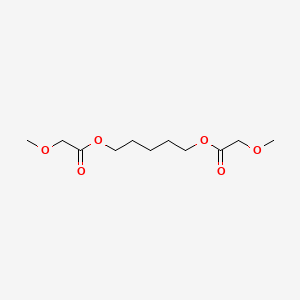
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14007596.png)
